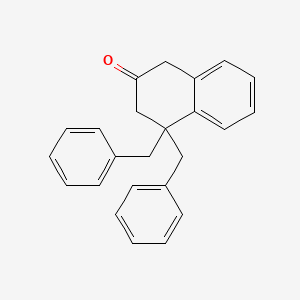![molecular formula C21H19NO5 B14286906 1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene CAS No. 114656-74-5](/img/structure/B14286906.png)
1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: The reaction proceeds via a Schiff base formation, resulting in the desired compound .
Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable acid catalyst. Solvents such as ethanol or methanol are commonly employed. The product can be isolated through recrystallization or column chromatography.
Industrial Production Methods: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Análisis De Reacciones Químicas
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups may be reduced to amino groups, leading to the formation of corresponding amines.
Substitution: Halogenation reactions can occur, replacing hydrogen atoms with halogens (e.g., chlorine or bromine).
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones.
Common reagents and conditions depend on the specific reaction type. For example, reduction with a reducing agent like sodium borohydride or catalytic hydrogenation can convert the nitro groups to amines.
Aplicaciones Científicas De Investigación
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene finds applications in:
Organic Synthesis: As a building block in the synthesis of more complex molecules.
Materials Science: Its unique structure may contribute to novel materials with specific properties.
Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).
Mecanismo De Acción
The compound’s mechanism of action remains an area of ongoing research. It may interact with cellular components, affecting gene expression, enzyme activity, or signaling pathways.
Comparación Con Compuestos Similares
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene shares similarities with other bis(oxymethylene) derivatives. its specific substitution pattern and aromatic core distinguish it from related compounds.
Propiedades
Número CAS |
114656-74-5 |
|---|---|
Fórmula molecular |
C21H19NO5 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-methoxy-4-nitro-2,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19NO5/c1-25-20-13-19(26-14-16-8-4-2-5-9-16)18(22(23)24)12-21(20)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Clave InChI |
LLHUKXCQPOGJOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
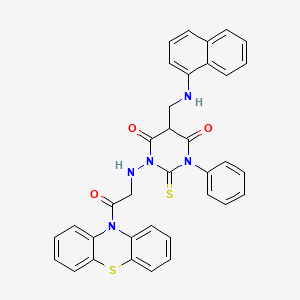
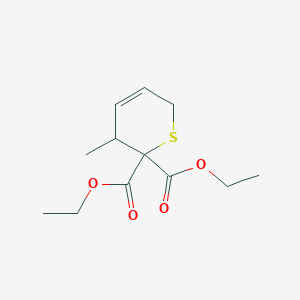

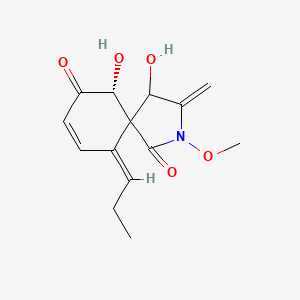
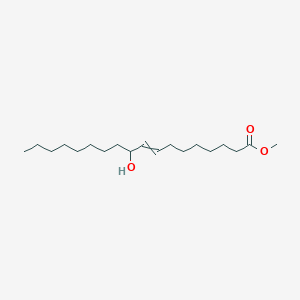
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
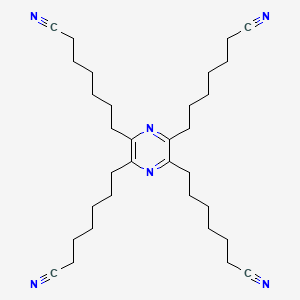
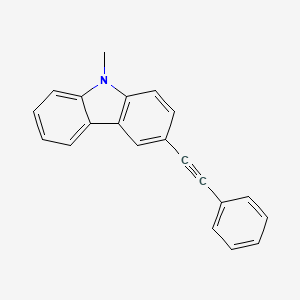
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
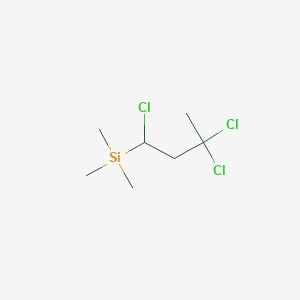
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
